Hydroxy Bosentan-d6

LC-MS/MS Method Validation Internal Standard Selection

Quantitative LC-MS/MS bioanalysis of Bosentan metabolites demands internal standards free from isotopic cross-talk. Hydroxy Bosentan-d6 solves this with a definitive +6 Da mass shift, eliminating interference from the analyte's natural M+4 peak that compromises d4-labeled analogs. • Validated LLOQ of 0.2 ng/mL in human plasma • Supports ANDA filing with GLP/GMP-compliant characterization • Traceable to USP/EP pharmacopeial standards

Molecular Formula C27H29N5O7S
Molecular Weight 573.7 g/mol
CAS No. 1246817-57-1
Cat. No. B588149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Bosentan-d6
CAS1246817-57-1
Synonyms4-[2-Hydroxy-1,1-(dimethyl-d6)ethyl]-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2’-bipyrimidin]-4-yl]-benzenesulfonamide;  Ro 48-8634-d6;  Ro 48-5033-d6
Molecular FormulaC27H29N5O7S
Molecular Weight573.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32)/i1D3,2D3
InChIKeyFAJQMBCLPZWTQJ-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Bosentan-d6 Stable Isotope Internal Standard


Hydroxy Bosentan-d6 is a deuterium-labeled analog of the active Bosentan metabolite, Hydroxy Bosentan (Ro 48-5033) . It is a stable isotope-labeled internal standard (SIL-IS) specifically designed for the precise quantification of Bosentan and its metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]. This compound incorporates six deuterium atoms at specific positions on the tert-butyl alcohol moiety, resulting in a mass shift of +6 Da relative to the unlabeled analyte, which enables accurate differentiation and correction for matrix effects in bioanalytical workflows .

Workflow LC-MS/MS bioanalysis with matrix-effect correction
Selection +6 Da stable isotope-labeled internal standard (SIL-IS)
Use Context Bosentan metabolite quantification in research matrices

Hydroxy Bosentan-d6 vs. d4 Analogs


In quantitative LC-MS/MS bioanalysis, the choice of internal standard is critical for data integrity. Unlabeled Hydroxy Bosentan cannot be used as it is indistinguishable from the analyte. While other deuterated analogs like Hydroxy Bosentan-d4 exist, they may present challenges in complex matrices. Hydroxy Bosentan-d6 offers a unique advantage: its +6 Da mass shift provides superior spectral separation from the analyte's natural M+4 isotopic peak, a common source of cross-talk and inaccuracy in d4-labeled standards [1]. This enhanced resolution is essential for achieving the precision and accuracy required by regulatory guidelines for method validation and pharmacokinetic studies [2].

Attribute
Hydroxy Bosentan-d6
Hydroxy Bosentan-d4
Mass Shift
+6 Da
+4 Da
Cross-Talk Risk
Lower; further from analyte isotopic envelope
May be elevated from analyte M+4 isotopic peak
Substitution Note
Preferred for high-sensitivity LC-MS/MS methods
May require additional cross-talk validation

Hydroxy Bosentan-d6 Analytical Performance Evidence


Reduced Cross-Talk vs. d4 Internal Standards

Hydroxy Bosentan-d6 provides a +6 Da mass shift, which is analytically superior to the +4 Da shift of d4-labeled analogs for avoiding cross-talk interference. The natural isotopic abundance of the analyte can contribute a significant signal at the M+4 position, leading to overestimation of the internal standard response and subsequent inaccuracy in quantification. The +6 Da shift of Hydroxy Bosentan-d6 moves the internal standard signal further away from the analyte's isotopic envelope, minimizing this systematic error [1]. In method validation for Bosentan and Hydroxy Bosentan, deuterated internal standards with a +4 Da or greater mass difference were employed to ensure no cross-signal interference [2].

Cross-Talk Risk
Reported
+6 Da mass shift vs. +4 Da for d4-labeled analogs
Supports lower isotopic interference in complex matrices
Class-level inference; verify with specific matrix
LC-MS/MS Method Validation Internal Standard Selection

High Isotopic Purity for Quantitative Accuracy

The effective performance of a SIL-IS is directly dependent on its isotopic purity and lack of unlabeled analog. While vendor specifications for Hydroxy Bosentan-d6 commonly report a chemical purity of ≥95% and an isotopic purity of 98 atom% D , the presence of any unlabeled or under-labeled (d0-d5) species can create a background signal that interferes with the analyte peak, particularly at lower concentrations. A high isotopic purity specification is a key differentiator for analytical consistency and is a primary selection criterion for bioanalytical laboratories [1].

Isotopic Purity
Specification review
98 atom% D
Minimizes unlabeled background interference
Reported vendor specification; lot-specific review advised
Stable Isotope Purity Internal Standard

Validated LC-MS/MS Quantification in Plasma

In a validated SPE-LC-MS/MS method for the simultaneous determination of Bosentan and Hydroxy Bosentan in human plasma, deuterated internal standards were used to achieve a lower limit of quantification (LLOQ) of 0.2 ng/mL for Hydroxy Bosentan [1]. This level of sensitivity is critical for accurately profiling pharmacokinetics, particularly during the terminal elimination phase where metabolite concentrations are low. The use of a SIL-IS like Hydroxy Bosentan-d6 is fundamental to compensating for matrix effects and ensuring the precision and accuracy of the assay across its dynamic range [2].

Plasma Method LLOQ
Method context
0.2 ng/mL
Supports low-concentration metabolite profiling
SPE-LC-MS/MS, human plasma research matrices
Pharmacokinetics Bioequivalence Method Validation

Regulatory Compliance for ANDA and Forced Degradation

Hydroxy Bosentan-d6 is explicitly supplied for use in analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and forced degradation studies [1]. Its use as a reference standard with traceability to pharmacopeial standards (USP or EP) is a key differentiator for laboratories operating under GLP/GMP regulations [2]. This positions the compound as a critical tool for ensuring data integrity and regulatory acceptance in the pharmaceutical development lifecycle, a role for which a non-deuterated standard or a lower-purity labeled analog would be insufficient.

Regulatory Context
Context-dependent
Reported ANDA/QC utility
Supports method validation documentation
Not for clinical diagnostic use; verify with current guidelines
Regulatory Compliance Method Validation Quality Control

Hydroxy Bosentan-d6 Applications


PK and Bioequivalence Bioanalysis

Hydroxy Bosentan-d6 is the preferred internal standard for the precise quantification of the active metabolite Hydroxy Bosentan in human plasma. Its use enables validated LC-MS/MS methods to achieve the sensitivity (LLOQ of 0.2 ng/mL) and accuracy required for characterizing the full PK profile of Bosentan in clinical trials and bioequivalence studies [1]. This is essential for determining key parameters such as Cmax and AUC for regulatory submissions.

ANDA Method Validation and QC

The compound is explicitly designed to support ANDA filings. It serves as a critical reference standard and internal standard for developing and validating analytical methods (AMV) for Bosentan and its metabolites [2]. Its high purity and potential for traceability to USP/EP standards ensure compliance with GLP/GMP requirements during pharmaceutical quality control and forced degradation studies [3].

Metabolic Pathway and DDI Studies

As a stable isotope-labeled tracer, Hydroxy Bosentan-d6 is an indispensable tool for investigating the metabolism of Bosentan, which involves CYP2C9 and CYP3A4 enzymes [4]. It allows researchers to accurately differentiate the administered metabolite from endogenously generated Hydroxy Bosentan, thereby facilitating precise studies of drug-drug interactions and metabolic flux in complex biological systems [5].

TDM and Clinical Assay Development

For clinical laboratories developing assays for therapeutic drug monitoring of Bosentan, Hydroxy Bosentan-d6 provides the robust, high-confidence internal standardization necessary for generating reliable patient data. Its use minimizes variability from sample preparation and matrix effects, leading to more accurate assessments of drug and metabolite exposure in individual patients, a key factor in personalized dosing strategies [2].

Application
Selection Property
Validation Focus
PK bioanalysis research
Matrix-effect correction, +6 Da mass shift
LLOQ and precision in research matrices
Method validation research
Isotopic purity specification
Method validation documentation context
Metabolic pathway studies
Stable isotope tracer differentiation
CYP-mediated metabolism monitoring
Bioanalytical method development
Internal standard consistency for assay precision
Matrix-effect and recovery assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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